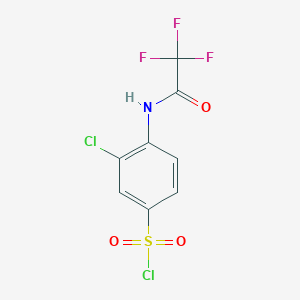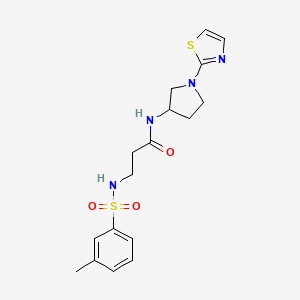
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structures of the synthesized derivatives of N-Boc piperazine were confirmed by single crystal X-ray diffraction analysis .科学的研究の応用
Hydroxyl Group Protection
One significant application of tert-butyl derivatives in scientific research is the protection of hydroxyl groups during chemical synthesis. Corey and Venkateswarlu (1972) highlighted the development of chemical agents, including tert-butyldimethylsilyl derivatives, for protecting hydroxyl groups to enhance stability under various conditions while allowing for easy removal when necessary. This chemical strategy is critical in synthesizing complex molecules, including prostaglandins, by providing stability to ethers in various solvents and resisting hydrogenolysis and mild chemical reduction (Corey & Venkateswarlu, 1972).
Metabolic Studies
In the realm of pharmacology and toxicology, tert-butyl derivatives are used to understand the metabolic pathways of drugs. For instance, Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, revealing insights into the metabolic reactions involving hydroxylation and carbonyl reduction. This research contributes to our understanding of drug metabolism in liver microsomes, showcasing the role of tert-butyl derivatives in identifying metabolic products and pathways (Yoo et al., 2008).
Synthesis of Complex Molecules
Tert-butyl derivatives also play a crucial role in synthesizing complex organic molecules. Wustrow and Wise (1991) described the preparation of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate and its subsequent palladium-catalyzed coupling reactions. This methodology facilitates the synthesis of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, underscoring the utility of tert-butyl derivatives in organic synthesis and the development of novel chemical entities (Wustrow & Wise, 1991).
Advanced Polymer Synthesis
Furthermore, tert-butyl derivatives find applications in polymer science, as demonstrated by Hsiao et al. (2000), who synthesized new polyamides with flexible main-chain ether linkages. These polymers exhibit noncrystallinity, high solubility in polar solvents, and thermal stability, highlighting the versatility of tert-butyl derivatives in creating advanced materials with desirable physical properties (Hsiao et al., 2000).
Safety and Hazards
The safety data sheet for a similar compound, tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, indicates that it causes severe skin burns and eye damage. Precautionary measures include rinsing the mouth if swallowed and not inducing vomiting. In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present .
作用機序
Target of Action
Similar compounds have been used as intermediates in the synthesis of various organic compounds .
Mode of Action
It’s worth noting that similar compounds have been involved in oxidative self-coupling reactions .
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of several novel organic compounds .
Result of Action
Similar compounds have been involved in oxidative self-coupling reactions .
Action Environment
Similar compounds have been used in various environmental conditions as intermediates in the synthesis of several novel organic compounds .
特性
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-10(6-7-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJFBQWCBNSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2688905.png)
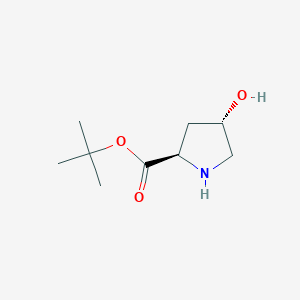

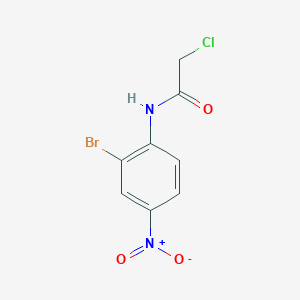
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)
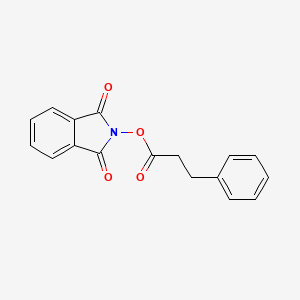
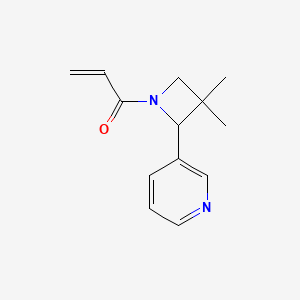
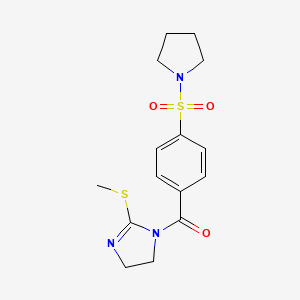
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)

